molecular formula C15H21N3O3 B2761107 N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide CAS No. 1257547-12-8

N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Cat. No.: B2761107
CAS No.: 1257547-12-8
M. Wt: 291.351
InChI Key: JFSOUCJQKKCFOS-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes an imidazolidinone ring, a phenyl group, and a methoxypropan-2-yl substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone core.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Methoxypropan-2-yl Group: This step involves the alkylation of the imidazolidinone ring with a methoxypropan-2-yl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazolidinone derivatives have shown promise.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The imidazolidinone ring and phenyl group are likely critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methoxypropan-2-yl)-2-(2-oxo-3-methylimidazolidin-1-yl)acetamide
  • N-(1-methoxypropan-2-yl)-2-(2-oxo-3-ethylimidazolidin-1-yl)acetamide
  • N-(1-methoxypropan-2-yl)-2-(2-oxo-3-isopropylimidazolidin-1-yl)acetamide

Uniqueness

N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents on the imidazolidinone ring, leading to variations in their properties and applications.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-12(11-21-2)16-14(19)10-17-8-9-18(15(17)20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSOUCJQKKCFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)CN1CCN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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